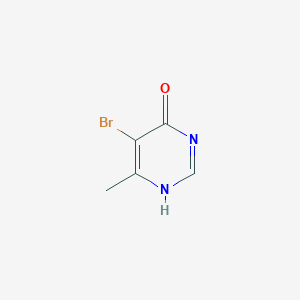

5-Bromo-6-methylpyrimidin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJQLSJJQJIFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345486 | |

| Record name | 5-BROMO-6-METHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-52-6 | |

| Record name | 5-Bromo-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-6-METHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Brominated Pyrimidine Core

An In-Depth Technical Guide to 5-Bromo-6-methylpyrimidin-4-ol (CAS: 3438-52-6)

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like DNA and RNA.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design. Within this class, halogenated pyrimidines, such as this compound, serve as exceptionally versatile building blocks. The strategic placement of a bromine atom on the electron-rich pyrimidine ring provides a reactive handle for sophisticated molecular engineering, primarily through metal-catalyzed cross-coupling reactions.[2] This guide offers a detailed examination of this compound (CAS No. 3438-52-6), covering its chemical properties, a robust synthesis strategy, key applications, and essential handling protocols, designed to empower researchers in leveraging this compound for novel drug discovery.

Physicochemical and Structural Characteristics

This compound is a solid organic compound whose utility is defined by its distinct structural features.[3] It exists in a tautomeric equilibrium between the -ol and -one forms, with the pyrimidin-4-one form generally being predominant in the solid state. This tautomerism can influence its reactivity and interaction with biological targets.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3438-52-6 | [4][5][6] |

| Molecular Formula | C₅H₅BrN₂O | [3][5][7] |

| Molecular Weight | 189.01 g/mol | [5][7][8] |

| Appearance | Solid | [3] |

| Boiling Point | 225.5 °C at 760 mmHg | [7] |

| Density | 1.84 g/cm³ | [7] |

| Purity | Typically ≥95% to ≥98% (HPLC) | [3][5][6] |

| Synonyms | 5-Bromo-6-methyl-4-pyrimidinol, 5-Bromo-4-hydroxy-6-methylpyrimidine, 5-Bromo-6-methyl-4(1H)-pyrimidinone | [3][6][7] |

| SMILES | CC1=C(C(=O)NC=N1)Br | [7] |

| InChI | InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | [3][7] |

| InChI Key | BIJQLSJJQJIFCL-UHFFFAOYSA-N | [3][7] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; O7 [label="=O", pos="0,-2.5!"]; C8 [label="CH₃", pos="-2.6,1.25!"]; Br9 [label="Br", pos="-2.6,-1.25!"]; H_N1 [label="H", pos="0,2.3!"];

// Define edges for bonds C6 -- N1 -- C2 -- N3 -- C4 -- C5 -- C6; C4 -- O7; C6 -- C8; C5 -- Br9; N1 -- H_N1 [style=invis]; // Placeholder for tautomeric H// Add labels for atoms in the ring node [shape=none, fontcolor="#202124"]; l_N1 [label="N", pos="0,1.5!"]; l_C2 [label="", pos="1.3,0.75!"]; l_N3 [label="NH", pos="1.3,-0.75!"]; l_C4 [label="", pos="0,-1.5!"]; l_C5 [label="", pos="-1.3,-0.75!"]; l_C6 [label="", pos="-1.3,0.75!"]; }

Caption: Chemical structure of 5-Bromo-6-methyl-4(1H)-pyrimidinone.

Synthesis and Reactivity: A Practical Approach

While multiple synthetic routes to pyrimidinones exist, a common and reliable strategy involves the cyclocondensation of a β-ketoester with urea, followed by bromination. This approach provides a scalable pathway to the target molecule.

Plausible Synthetic Workflow

The synthesis can be logically broken down into two primary stages: formation of the pyrimidine core and subsequent regioselective bromination.

-

Step 1: Synthesis of 6-methylpyrimidin-4-ol. This is typically achieved via the Principle synthesis, reacting ethyl acetoacetate with formamide or urea under basic conditions. The β-ketoester provides the C4, C5, C6, and methyl group backbone, while the nitrogen-containing reagent closes the ring.

-

Step 2: Bromination. The formed 6-methylpyrimidin-4-ol is then subjected to bromination. A common and effective brominating agent for such electron-rich heterocycles is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or DMF. The reaction is often catalyzed by a radical initiator like AIBN or simply by light. The C5 position is electronically activated and sterically accessible, leading to highly regioselective bromination.

Caption: Proposed two-step synthesis workflow for this compound.

Core Reactivity and Mechanistic Rationale

The true value of this compound lies in its predictable reactivity. The bromine atom at the C5 position is the primary site for synthetic diversification.

-

Cross-Coupling Reactions: The C-Br bond is highly amenable to participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira.[2][9] This allows for the direct and efficient installation of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups at the C5 position. This capability is fundamental to modern library synthesis and lead optimization, enabling a rapid exploration of the chemical space around the pyrimidine core.[2]

-

Nucleophilic Aromatic Substitution (SNAr): While less common for C5-bromo pyrimidines compared to C2/C4/C6 halo-pyrimidines, under specific conditions with highly activated nucleophiles, substitution can occur.

-

N-Functionalization: The nitrogen atoms in the pyrimidine ring can be alkylated or acylated, providing another vector for molecular modification, which can be crucial for modulating solubility, cell permeability, and target engagement.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its use as a synthetic intermediate is a testament to the importance of the pyrimidine core in modern pharmacology.[1]

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. By using this compound, medicinal chemists can build out from the C5 position to occupy adjacent hydrophobic pockets in the ATP-binding site, a common strategy for enhancing potency and selectivity.

-

Antiviral Agents: Pyrimidine derivatives have a long history as antiviral drugs. The compound 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been reported to induce interferon and exhibit antiviral properties.[10] This highlights the potential of this core structure in the development of new host-directed or direct-acting antiviral therapies.

-

Endothelin Receptor Antagonists: The discovery of Macitentan, an orally active dual endothelin receptor antagonist, provides a compelling example of a complex drug molecule built upon a substituted pyrimidine core.[11][12] The synthesis of such molecules often relies on the strategic functionalization of halogenated pyrimidine intermediates.

-

Antimicrobial Research: Pyrimidine derivatives continue to be explored for their antimicrobial properties, targeting essential bacterial enzymes and pathways.[9] The ability to diversify the C5 position of this building block is crucial for developing new agents to combat antibiotic resistance.

Guidance for Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. The following are expected spectroscopic signatures based on its structure.

-

¹H NMR: The spectrum should be relatively simple. Expect a singlet for the methyl protons (-CH₃) typically in the δ 2.0-2.5 ppm range. A singlet for the proton at the C2 position would be expected further downfield, likely above δ 7.5 ppm. A broad singlet corresponding to the N-H proton will also be present, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: Key signals would include the methyl carbon (δ ~20 ppm), the brominated C5 (δ ~100-110 ppm), and the carbonyl carbon C4 (δ >160 ppm). The remaining aromatic carbons (C2 and C6) would appear in the typical δ 140-160 ppm range.

-

IR Spectroscopy: Look for a strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O stretch of the pyrimidinone ring. A broad absorption in the 3100-3400 cm⁻¹ region would indicate N-H stretching. C-H stretching bands for the methyl and aromatic protons will be observed below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.

-

Mass Spectrometry: The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, providing definitive evidence for the presence of a single bromine atom.

Safety and Handling Protocols

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[13]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid dust formation during transfer. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its stable pyrimidinone core, combined with the versatile reactivity of the C5-bromine atom, offers an efficient and reliable platform for synthesizing diverse compound libraries and optimizing lead candidates. Understanding its properties, synthesis, and reactivity empowers researchers to rationally design and construct novel molecules with the potential to address significant unmet medical needs.

References

- American Elements. This compound. [Link]

- PubChem. 5-Bromo-2-methylpyrimidin-4-OL. [Link]

- Capot Chemical. Specifications of this compound. [Link]

- ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]

- PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. [Link]

- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

- PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

- ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 3438-52-6 [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. chemscene.com [chemscene.com]

- 7. americanelements.com [americanelements.com]

- 8. 5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-6-methylpyrimidin-4-ol is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, owing to its ability to mimic the endogenous nucleic acid bases and interact with a variety of biological targets. The introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the pyrimidin-4-ol core creates a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven experimental protocols for their validation. Understanding these properties is critical for its application in synthesis, formulation, and as a precursor in the development of new chemical entities.

Chemical Identity and Molecular Structure

This compound is a heterocyclic organic compound. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The structure is further functionalized with a bromine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 4, leading to the tautomeric form of a pyrimidin-4-one.

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, much of it is predicted. Experimental validation is therefore crucial for any research or development application.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₅BrN₂O | - |

| Molecular Weight | 189.01 g/mol | [1][2][3][4] |

| CAS Number | 3438-52-6 | [1][2][3][4][5] |

| Appearance | Solid | [1][6] |

| Melting Point | Not available | - |

| Boiling Point | 225.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.84 g/cm³ (Predicted) | [2] |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP | 2.20090 (For the related 5-bromo-4-chloro-6-methylpyrimidine) | [7] |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating experimental protocols for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting range is typically narrow.

Principle: The capillary method is the standard technique for melting point determination. A small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the onset of melting to the complete liquefaction is recorded.

Experimental Workflow:

Figure 2: Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Determination:

-

If the approximate melting point is unknown, a preliminary rapid heating is performed to get an estimate.

-

For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first sign of melting is observed (the point at which the solid begins to shrink and a liquid phase appears). Continue heating and record the temperature at which the last solid crystal melts. This range is the melting point of the compound. For a pure compound, this range should be narrow (0.5-2°C).

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and use in chemical reactions.

Principle: A qualitative assessment of solubility is performed by observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent at a given temperature.

Experimental Workflow:

Figure 4: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent that is miscible with water, such as DMSO or ethanol.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

Sample Preparation: In a set of quartz cuvettes, add a fixed volume of each buffer solution. To each cuvette, add an identical small aliquot of the stock solution of the compound, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the pH and pKa.

-

Spectroscopic Measurement: Measure the UV-Vis absorption spectrum of each sample over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes most significantly with pH.

-

Plot the absorbance at the selected wavelength(s) as a function of pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.

-

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules. A plausible synthetic route involves the cyclization of a suitable precursor followed by bromination.

A general synthetic approach could involve the reaction of ethyl acetoacetate with urea to form 6-methyluracil, which can then be brominated at the 5-position.

The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide range of substituents. The pyrimidinol moiety can also be converted to a chloropyrimidine, which is a versatile intermediate for nucleophilic substitution reactions.

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.0-2.5 ppm), a singlet for the pyrimidine ring proton (likely downfield, >7.5 ppm), and a broad singlet for the N-H/O-H proton, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms. The methyl carbon will appear upfield (around 15-25 ppm). The pyrimidine ring carbons will appear in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects. The carbonyl carbon of the pyrimidinone tautomer will be the most downfield signal.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H and O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching of the methyl group (~2900-3000 cm⁻¹), C=O stretching of the pyrimidinone tautomer (~1650-1700 cm⁻¹), and C=C and C=N stretching in the aromatic region (~1500-1600 cm⁻¹).

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Halogenated pyrimidines, such as this compound, are particularly valuable as they can act as bioisosteres for other groups and provide a handle for further chemical modification through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Conclusion

This compound is a chemical entity with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, along with detailed protocols for their experimental determination. While a lack of publicly available experimental data necessitates a reliance on predicted values and analogies to related structures, the methodologies outlined herein provide a robust framework for researchers to characterize this compound and unlock its full potential in their scientific endeavors.

References

- Guidechem. 5-bromo-4-chloro-6-methylpyrimidine 3438-55-9. URL: https://www.guidechem.com/products/3438-55-9.html

- ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. URL: https://www.researchgate.net/publication/233989808_Scalable_Synthesis_of_4-Substituted_5-Bromo-6-methylpyrimidines

- ChemSynthesis. 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. URL: https://www.chemsynthesis.com/base/chemical-structure-172081.html

- PubMed. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. URL: https://pubmed.ncbi.nlm.nih.gov/21577749/

- PubMed. Prediction of physicochemical properties. URL: https://pubmed.ncbi.nlm.nih.gov/22923111/

- eScholarship, University of California. Advancing physicochemical property predictions in computational drug discovery. URL: https://escholarship.org/uc/item/14d8c5s4

- ResearchGate. Prediction of Physicochemical Properties. URL: https://www.researchgate.net/publication/271790696_Prediction_of_Physicochemical_Properties

- Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. URL: https://www.rsc.

- ResearchGate. Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. URL: https://www.researchgate.

- ChemicalBook. This compound | 3438-52-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4748129.htm

- CymitQuimica. This compound. URL: https://www.cymitquimica.com/base/files/cymit/1/img/IN-DA003MJD_5-bromo-6-methylpyrimidin-4-ol_Indagoo.pdf

- American Elements. This compound. URL: https://www.americanelements.com/5-bromo-6-methylpyrimidin-4-ol-3438-52-6

- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3757597/

- PubChem. 5-Bromo-4-methylpyrimidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12461863

- National Institutes of Health. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842011/

- ResearchGate. X-ray crystal structure of 5-bromo-6-(bromomethylene)-... URL: https://www.researchgate.net/figure/X-ray-crystal-structure-of-5-bromo-6-bromomethylene-4H-pyrrolo-321-ij_fig1_328102553

- Sigma-Aldrich. 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one. URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1c8188

- ChemScene. 5-Bromo-4-hydroxy-6-methylpyrimidine. URL: https://www.chemscene.com/products/5-Bromo-4-hydroxy-6-methylpyrimidine-CS-W002804.html

- PubChemLite. This compound (C5H5BrN2O). URL: https://pubchemlite.org/compound/5-bromo-6-methylpyrimidin-4-ol_135460916

- SpectraBase. 5-Bromo-2-methylpyrimidine. URL: https://spectrabase.com/spectrum/827eWqhY05w

- ChemicalBook. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_5315-25-3_1HNMR.htm

- PubChemLite. 5-bromo-6-methylpyrimidin-4-amine (C5H6BrN3). URL: https://pubchemlite.org/compound/5-bromo-6-methylpyrimidin-4-amine_604534

- Synquest Labs. This compound. URL: https://www.synquestlabs.com/product/4H01-9-12/5-Bromo-6-methylpyrimidin-4-ol.html

- SpectraBase. 5-Bromo-4-methyl-6-phenylpyrimidine - Optional[MS (GC)] - Spectrum. URL: https://spectrabase.com/spectrum/F80FzV0Jk2A

- PubChem. 5-Bromo-2-methylpyrimidin-4-OL. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13463837

- Capot Chemical. Specifications of this compound. URL: https://www.capotchem.com/spec/3438-52-6.html

- PubChem. 5-bromo-N-ethyl-6-methyl-2-(propoxymethyl)pyrimidin-4-amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66305077

- NIST WebBook. Pyrimidine, 4-methyl-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3438468&Type=IR-SPEC&Index=1

- SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. URL: https://spectrabase.com/spectrum/D97ymna3gz8

- UCHEM. Factory Supply 5-Bromo-6-cyclopropylpyrimidin-4-OL CAS 27192-20-7 with high quality and competitive price. URL: https://www.u-chem.com/products/27192-20-7.html

- ChemicalBook. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_3510-66-5_13CNMR.htm

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_3430-13-5_1HNMR.htm

- ResearchGate. Fig. S1: 1 H and 13 C-NMR spectra for 5-Bromo-10,20-diphenylporphyrin... URL: https://www.researchgate.net/figure/Fig-S1-1-H-and-13-C-NMR-spectra-for-5-Bromo-1020-diphenylporphyrin-BDPP_fig1_278036214

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. capotchem.com [capotchem.com]

- 5. CAS 3438-52-6 | 4H01-9-12 | MDL MFCD01646062 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 5-Bromo-6-hydroxy-2-methylpyrimidin-4(1H)-one | 4722-76-3 [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

5-Bromo-6-methylpyrimidin-4-OL molecular weight and formula

An In-depth Technical Guide to 5-Bromo-6-methylpyrimidin-4-ol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a halogenated pyrimidine derivative that has emerged as a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its strategic arrangement of a reactive bromine atom, a methyl group, and a pyrimidinol core provides a unique platform for synthetic diversification. This guide offers a comprehensive technical overview of its core molecular properties, scalable synthesis routes, chemical reactivity, and its pivotal role as a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors and antiviral agents. We will delve into the mechanistic basis for its utility, provide detailed experimental protocols for its application and analysis, and underscore the safety considerations necessary for its handling.

Core Molecular Profile

The foundational characteristics of this compound are summarized below. These identifiers and properties are critical for experimental design, reaction stoichiometry, and analytical characterization.

Chemical Identity and Properties

| Parameter | Value | Source(s) |

| Molecular Formula | C₅H₅BrN₂O | [1][2][3][4] |

| Molecular Weight | 189.01 g/mol | [2][3] |

| CAS Number | 3438-52-6 | [2][3][4] |

| IUPAC Name | 5-bromo-6-methyl-1H-pyrimidin-4-one | [1] |

| Synonyms | 5-Bromo-6-methyl-4-pyrimidinol, 5-Bromo-4-hydroxy-6-methylpyrimidine | [1][2][3] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C(=O)NC=N1)Br | [3][5] |

| InChI Key | BIJQLSJJQJIFCL-UHFFFAOYSA-N | [1][5] |

Computational Data

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | [3] |

| logP (Predicted) | 1.25 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis and Chemical Reactivity

The synthetic accessibility of this compound and its inherent reactivity are central to its utility. Halogenated heteroaromatic compounds are prized as monomers because they provide a reactive handle for established cross-coupling chemistries, enabling rapid exploration of chemical space.[6]

Scalable Synthetic Routes

While multiple synthetic pathways exist for pyrimidine derivatives, a practical and scalable route is crucial for applications in drug development, which often requires significant quantities of starting material. Research has focused on developing efficient methods for constructing 4-substituted 5-bromo-6-methylpyrimidines, highlighting their importance as synthetic intermediates.[6] A general conceptual workflow for the synthesis of such a scaffold is outlined below. The choice of starting materials and reagents is critical; for instance, the synthesis of related pyrimidinones often involves the cyclization of a urea derivative with a suitable three-carbon synthon like diethyl malonate.[7]

Caption: Conceptual workflow for the synthesis of this compound.

The key step is the regioselective bromination, typically achieved using N-Bromosuccinimide (NBS), which installs the bromine atom at the C5 position. This position is electronically activated for electrophilic substitution, making the reaction efficient and predictable. This strategic placement of bromine is fundamental to the molecule's function as a versatile synthetic intermediate.

The Power of the C5-Bromo Substituent

The bromine atom at the 5-position is the molecule's primary reactive site for building molecular complexity. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[6][8] This capability allows for the precise and controlled introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

This "plug-and-play" functionality is a cornerstone of modern medicinal chemistry for two primary reasons:

-

Diversity-Oriented Synthesis : It enables the rapid generation of large libraries of analogues from a common core, which is essential for exploring Structure-Activity Relationships (SAR). By systematically varying the substituent introduced at the C5 position, researchers can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties.

-

Access to Novel Chemical Space : Cross-coupling reactions allow for the construction of complex molecular architectures that would be difficult to assemble through other means, opening up new possibilities for drug design.

Caption: Role of this compound in diversity-oriented synthesis.

Experimental Protocols

To ensure scientific integrity, the protocols described herein are designed as self-validating systems. Proper execution coupled with rigorous analytical confirmation is paramount.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the this compound core.

Objective: To synthesize a 5-aryl-6-methylpyrimidin-4-ol derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Causality: This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-methylpyrimidin-4-ol.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Analytical Characterization by HPLC-MS

Objective: To confirm the purity and identity of a synthesized derivative.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Mass Spectrometer (MS) detector (e.g., ESI source).

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

Rationale: Formic acid aids in the ionization of the analyte for better MS detection.

-

-

Gradient Elution: Run a standard gradient, for example:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-11 min: 95% to 5% B

-

11-15 min: 5% B

-

-

Detection:

-

Monitor UV absorbance at relevant wavelengths (e.g., 254 nm).

-

Acquire mass spectra in positive ion mode, scanning for the expected molecular ion peak ([M+H]⁺).

-

-

Data Analysis:

-

Integrate the UV chromatogram to determine the purity of the compound.

-

Confirm the mass of the major peak corresponds to the calculated exact mass of the target molecule.

-

Safety and Handling

As with many halogenated organic compounds, this compound and its derivatives require careful handling. While specific toxicity data may be limited, related structures are classified as irritants and harmful if swallowed.[8][9]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

References

- American Elements. (n.d.). This compound.

- Capot Chemical. (n.d.). Specifications of this compound.

- Request PDF. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.

- PubChemLite. (n.d.). This compound (C5H5BrN2O).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. capotchem.com [capotchem.com]

- 5. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

A Comprehensive Guide to the Synthesis and Characterization of 5-Bromo-6-methylpyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed exploration of the synthesis and characterization of 5-Bromo-6-methylpyrimidin-4-ol (CAS No: 3438-52-6), a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] This document outlines a robust two-step synthetic pathway, beginning with the foundational synthesis of 6-methyluracil, followed by a regioselective bromination. We delve into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions. Furthermore, this guide establishes a comprehensive characterization protocol employing modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the preparation and validation of this important pyrimidine derivative.

Rationale and Synthetic Strategy

This compound is a valuable intermediate, primarily due to the reactivity of the bromine atom at the C-5 position. This halogen serves as a versatile handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the rapid diversification of molecular scaffolds.[4]

Our synthetic approach is a straightforward and scalable two-step process. The core pyrimidine ring is first constructed, followed by the introduction of the bromo substituent.

Overall Synthetic Workflow

The synthesis begins with the construction of the 6-methylpyrimidin-4-ol scaffold, commonly known as 6-methyluracil, via a condensation reaction. This intermediate is then subjected to electrophilic bromination to yield the target compound.

Caption: High-level workflow for the synthesis of this compound.

Synthesis of the Precursor: 6-Methyluracil

The initial and most critical step is the formation of the pyrimidine ring. The most common and efficient method involves the condensation of ethyl acetoacetate with urea.[5][6] This reaction is a variant of the well-established Biginelli reaction, which is a one-pot multicomponent condensation.[7][8]

Reaction Mechanism: Pyrimidine Ring Formation

The mechanism proceeds through a series of condensation and cyclization steps. The reaction is typically catalyzed by acid, which activates the carbonyl group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by urea. A subsequent dehydration and intramolecular cyclization yields the stable 6-methyluracil ring system.

Caption: Simplified mechanism for the synthesis of 6-methyluracil.

Halogenation: Synthesis of this compound

With the 6-methyluracil precursor in hand, the next step is the regioselective bromination at the C-5 position. The pyrimidine ring is electron-deficient, but the hydroxyl (or keto) and methyl groups are activating, directing electrophilic substitution to the C-5 position.

Causality in Reagent Selection

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or DMF.[9] NBS is often preferred due to its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions. The use of a Lewis acid catalyst can sometimes enhance the efficiency of the bromination.[9]

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism is a classic electrophilic aromatic substitution. The π-bond between C-5 and C-6 attacks the electrophilic bromine source, forming a resonance-stabilized cationic intermediate (a sigma complex). A base then abstracts the proton from C-5, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism for the electrophilic bromination of 6-methyluracil.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil

-

Reagent Setup: In a round-bottomed flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and urea (1.2 eq).

-

Solvent and Catalyst: Add absolute ethanol to create a slurry. Carefully add a catalytic amount of concentrated hydrochloric acid.[5][6]

-

Reaction: Heat the mixture under reflux with constant stirring for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, a precipitate of sodium salt of the product is formed by adding a solution of sodium hydroxide in water.[5]

-

Precipitation: Carefully acidify the clear solution with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate out.[5]

-

Isolation: Cool the mixture in an ice bath, collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol and ether.

-

Drying: Dry the product in a vacuum oven. A typical yield is in the range of 70-80%.

Protocol 2: Synthesis of this compound

-

Reagent Setup: Suspend the synthesized 6-methyluracil (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF in a round-bottomed flask.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the suspension at room temperature.[9]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC.

-

Isolation: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining succinimide and solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Drying: Dry the purified white to off-white solid in a vacuum oven.

In-Depth Characterization

Unequivocal characterization is essential to confirm the structure and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1][2][10] |

| Molecular Weight | 189.01 g/mol | [2][10] |

| Appearance | White to off-white solid/crystalline powder | [10][11] |

| Purity | ≥95-98% (typical) | [2][3][10] |

Note: The compound exists in a tautomeric equilibrium between the -ol and -one form, with the keto (pyrimidin-4-one) form generally predominating in the solid state.[10][12]

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The spectra should be recorded in a deuterated solvent like DMSO-d₆.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| CH₃ | ~2.2 - 2.4 | Singlet (s) | Methyl protons at C-6 |

| NH | ~11.0 - 12.5 | Broad Singlet (br s) | Pyrimidine ring NH proton |

| CH | ~7.5 - 8.0 | Singlet (s) | Proton at C-2 |

The key diagnostic feature in the ¹H NMR spectrum is the absence of a signal for the C-5 proton (which would typically appear around δ 5.5-6.0 ppm in the unbrominated precursor), confirming successful substitution at this position.[13]

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| CH₃ | ~20 - 25 | C-6 Methyl Carbon |

| C-Br | ~95 - 105 | C-5 Carbon |

| C=O | ~155 - 165 | C-4 Carbonyl Carbon |

| C-N | ~150 - 160 | C-2 and C-6 Carbons |

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3400 | N-H / O-H Stretch (Broad) | Amide N-H and enolic O-H |

| 2900 - 3000 | C-H Stretch | Methyl group |

| 1650 - 1710 | C=O Stretch (Strong) | Carbonyl of the pyrimidinone ring |

| 1550 - 1640 | C=N / C=C Stretch | Ring vibrations |

| ~750 | C-Br Stretch | Carbon-Bromine bond |

The presence of a strong carbonyl absorption confirms the predominance of the pyrimidin-4-one tautomer.[14][15]

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides definitive evidence of bromination.

-

Molecular Ion Peak: The most crucial feature is the presence of two peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity ratio of approximately 1:1. This is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[16][17]

-

Expected m/z: For C₅H₅BrN₂O, the expected mass-to-charge ratios would be approximately m/z 188 and 190 for the molecular ion.[12]

-

Fragmentation: Common fragmentation patterns for halogenated pyrimidines may include the loss of Br•, CO, or HCN, providing further structural confirmation.[18][19]

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

-

Handling: this compound is an organic solid. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. The two-step process, involving the initial condensation to form 6-methyluracil followed by regioselective bromination, is both efficient and scalable. The comprehensive characterization protocol outlined, leveraging NMR, IR, and particularly the isotopic pattern in Mass Spectrometry, provides a robust framework for validating the identity and purity of the final product. By understanding the causality behind each synthetic step and analytical signal, researchers can confidently produce and utilize this versatile building block for advanced applications in pharmaceutical and chemical research.

References

- Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.

- Filo. (2025, September 24). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine).

- ChemicalBook. (n.d.). 6-Methyluracil synthesis.

- Wikipedia. (n.d.). Biginelli reaction.

- pharma ingredients. (2026, January 6). Efficient 6 Methyl Uracil Synthesis: Insights from Industry Experts.

- ResearchGate. (n.d.). Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in....

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. ACS Publications.

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. PubMed.

- ResearchGate. (n.d.). one-pot three-component condensation reaction of aldehyde, ethyl....

- ResearchGate. (n.d.). Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”.

- ResearchGate. (n.d.). The condensation of benzaldehyde (1), ethyl acetoacetate (2), and urea (3) leading to the Biginelli synthesis of dihydropyrimidinones (4)....

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant....

- PubChemLite. (n.d.). This compound (C5H5BrN2O).

- ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.

- Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(52).

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- American Elements. (n.d.). This compound.

- ChemScene. (n.d.). 3438-52-6 | 5-Bromo-4-hydroxy-6-methylpyrimidine.

- Capot Chemical. (n.d.). Specifications of this compound.

- ResearchGate. (2025, August 10). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- PubMed. (n.d.). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol.

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- ResearchGate. (2025, August 9). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- CORE. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. capotchem.com [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Efficient 6 Methyl Uracil Synthesis_ Insights from Industry Experts-pharma ingredients [hbgxchemical.com]

- 12. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 13. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-6-methylpyrimidin-4-OL tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 5-Bromo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and its interactions with biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of the tautomerism of this compound, a substituted pyrimidinone of interest in medicinal chemistry. While specific experimental data for this compound is limited, this document synthesizes established principles of physical organic chemistry and data from analogous systems to predict its tautomeric behavior and stability. Furthermore, it outlines the key experimental and computational methodologies for the rigorous characterization of such tautomeric systems.

The Significance of Tautomerism in Drug Development

The specific tautomeric form of a drug molecule can dictate its therapeutic efficacy and safety profile. Different tautomers may exhibit distinct binding affinities for target receptors or enzymes, leading to variations in pharmacological activity.[1][2] Moreover, tautomerism can impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] For instance, a shift in the tautomeric equilibrium can alter a molecule's hydrogen bonding capacity, thereby affecting its solubility and permeability across biological membranes. A thorough understanding and characterization of the tautomeric landscape of a drug candidate are therefore critical for lead optimization and the development of robust and reliable pharmaceutical formulations.[1][2]

Tautomeric Landscape of this compound

This compound, a derivative of 4-pyrimidinone, can exist in several tautomeric forms. The most significant of these are the keto-enol tautomers, arising from the migration of a proton between a nitrogen or carbon atom and the exocyclic oxygen atom. The principal tautomeric forms of this compound are the lactam (keto) and lactim (enol) forms.

It is widely established for the parent 4(3H)-pyrimidinone that the keto form is the more stable tautomer, particularly in polar solvents.[5] This preference is attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol form.

Below is a diagram illustrating the primary tautomeric equilibrium for this compound:

Analysis of Tautomer Stability

The relative stability of the keto and enol tautomers of this compound is influenced by a combination of electronic and steric effects imparted by the bromo and methyl substituents, as well as the surrounding solvent environment.

Electronic Effects of Substituents

-

5-Bromo Substituent: The bromine atom at the 5-position is expected to exert a significant electronic influence. Bromine is an electronegative atom and will withdraw electron density from the pyrimidine ring through the sigma framework (inductive effect). This inductive withdrawal can stabilize the more polarized keto form.

-

6-Methyl Substituent: The methyl group at the 6-position is an electron-donating group through hyperconjugation and a weak inductive effect. This electron donation can slightly destabilize the keto form by pushing electron density towards the already electron-rich carbonyl group.

Steric Effects of Substituents

The steric bulk of the methyl group at the 6-position is generally not considered substantial enough to cause significant steric hindrance that would dramatically shift the tautomeric equilibrium.

Solvent Effects

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium.

-

Polar Solvents (e.g., water, DMSO): Polar solvents are adept at solvating polar molecules. The keto tautomer, with its highly polarized carbonyl group, is expected to be more stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. Therefore, in polar media, the equilibrium is predicted to lie strongly in favor of the keto form.

-

Nonpolar Solvents (e.g., hexane, chloroform): In nonpolar solvents, the less polar enol tautomer may be relatively more stable compared to its state in polar solvents. However, for most pyrimidinone systems, the keto form remains the predominant species even in less polar environments.

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric state of this compound.

Experimental Protocols

NMR spectroscopy is a powerful tool for elucidating the dominant tautomeric form in solution.[6]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent of interest (e.g., DMSO-d₆ for polar conditions, CDCl₃ for less polar conditions) to a concentration of approximately 5-10 mg/mL.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key diagnostic signals include:

-

NH proton: The keto form will exhibit a broad singlet corresponding to the N-H proton, typically in the range of 10-13 ppm. The enol form will show a sharper singlet for the O-H proton, the chemical shift of which can be solvent-dependent.

-

CH proton: The chemical shift of the C2-H proton will differ between the two tautomers.

-

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The most indicative signal is:

-

C4 carbon: In the keto form, the C4 carbon will resonate in the carbonyl region (typically >160 ppm). In the enol form, this carbon will be shielded and appear at a lower chemical shift, characteristic of a carbon in a C=C-OH moiety.

-

-

Data Analysis: Compare the observed chemical shifts with those reported for analogous pyrimidinone systems to assign the dominant tautomer.[7][8]

| Nucleus | Expected Chemical Shift Range (Keto Form) | Expected Chemical Shift Range (Enol Form) |

| ¹H (N-H) | 10 - 13 ppm (broad) | - |

| ¹H (O-H) | - | Variable (sharp) |

| ¹³C (C=O) | > 160 ppm | - |

| ¹³C (C-OH) | - | < 160 ppm |

IR spectroscopy provides valuable information about the functional groups present in a molecule and can readily distinguish between the keto and enol forms.[9][10][11][12]

Protocol for ATR-FTIR Analysis:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic vibrational frequencies:

-

Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration. A broad absorption in the 3100-3400 cm⁻¹ region due to N-H stretching.

-

Enol Form: The absence of a strong C=O stretch and the presence of a C=C stretching vibration (around 1620-1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹).

-

| Vibrational Mode | Expected Frequency Range (Keto Form) | Expected Frequency Range (Enol Form) |

| C=O Stretch | 1650 - 1700 cm⁻¹ | Absent |

| N-H Stretch | 3100 - 3400 cm⁻¹ (broad) | Absent |

| O-H Stretch | Absent | 3200 - 3600 cm⁻¹ (broad) |

| C=C Stretch | Absent | 1620 - 1650 cm⁻¹ |

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[13][14][15][16]

Workflow for X-ray Crystallographic Analysis:

Computational Modeling

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[17][18][19][20][21]

Protocol for DFT Calculations:

-

Structure Building: Generate 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Comparison: Compare the calculated Gibbs free energies of the tautomers in the gas phase and in different solvents to predict their relative stabilities. The tautomer with the lower Gibbs free energy is predicted to be the more stable.

Conclusion

The tautomeric equilibrium of this compound is a critical determinant of its chemical behavior and potential biological activity. Based on established principles and data from analogous pyrimidinone systems, the keto (lactam) form is predicted to be the dominant tautomer, particularly in polar environments. This preference is governed by the interplay of the electronic effects of the bromo and methyl substituents and the stabilizing influence of the solvent on the more polar keto tautomer. A rigorous investigation of this equilibrium necessitates a synergistic approach, combining high-resolution spectroscopic techniques such as NMR and IR with single-crystal X-ray diffraction and validated by quantum chemical calculations. Such a comprehensive characterization is paramount for advancing the rational design and development of novel therapeutics based on the pyrimidinone scaffold.

References

- Dhaked, D., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 1-4. [Link]

- Taylor & Francis. (n.d.). Full article: What impact does tautomerism have on drug discovery and development? [Link]

- Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

- Lapa, C., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

- Patsnap. (n.d.). How Tautomerization Influences Drug Metabolite Formation?

- arXiv. (2022).

- SciSpace. (2022). arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. [Link]

- ACS Publications. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. [Link]

- NIH. (n.d.).

- The Royal Society of Chemistry. (2013). Supporting Information - Controlling Molecular Tautomerism Through Supramolecular Selectivity 1.

- ScienceDirect. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. [Link]

- ChemSynthesis. (n.d.). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. [Link]

- Chemistry LibreTexts. (2023). 18.

- CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]

- ResearchGate. (n.d.). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. [Link]

- Pearson+. (2024). In Chapter 19, we discuss the reaction of enols with bromine. [Link]

- PubMed. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). [Link]

- NIH. (n.d.).

- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

- IR Spectroscopy. (n.d.). [Link]

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. [Link]

- ResearchGate. (2015).

- PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

- ResearchGate. (n.d.). Electronic and steric effects of ancillary ligands on hydrogen exchange barriers and tautomer energies in osmium methyl hydride complexes. [Link]

- R Discovery. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidines. [Link]

- PubMed. (2009).

- NIH. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]

- ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. [Link]

- Master Organic Chemistry. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]

- Capot Chemical. (n.d.). Specifications of this compound. [Link]

- ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

- Table of Characteristic IR Absorptions. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

- YouTube. (2022). Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. [Link]

- NIH. (n.d.). Role of tautomerism in RNA biochemistry. [Link]

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. narsammaacsc.org [narsammaacsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 19. scispace.com [scispace.com]

- 20. rsc.org [rsc.org]

- 21. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 5-Bromo-6-methylpyrimidin-4-OL

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromo-6-methylpyrimidin-4-ol

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the pyrimidine core, a strategically placed bromine atom, a hydroxyl/oxo group, and a methyl substituent, provide a rich platform for diverse chemical transformations. This guide offers a comprehensive exploration of its reactivity profile, moving beyond simple reaction lists to explain the underlying principles and causal relationships that govern its chemical behavior. We will delve into its tautomeric nature, the dominant role of palladium-catalyzed cross-coupling reactions at the C5-position, functionalization strategies for the C4-hydroxyl group, and the influence of the methyl group on overall reactivity. This document is designed to serve as a practical and theoretical resource, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Molecular Architecture and Physicochemical Properties

This compound is a substituted pyrimidine, an aromatic heterocycle fundamental to the structure of nucleobases in DNA and RNA[1]. The strategic placement of its functional groups dictates its synthetic utility.

-

Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 make the ring electron-deficient, which influences its aromaticity and susceptibility to certain reactions.

-

C5-Bromo Group: The carbon-bromine bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions.

-

C4-OL Group: This group exists in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. This equilibrium is critical as it affects the aromaticity of the ring and the nucleophilicity of the oxygen and nitrogen atoms.

-

C6-Methyl Group: This electron-donating group can influence the electronic density of the ring and provides steric hindrance that can affect regioselectivity in certain reactions.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A crucial aspect of the reactivity of this compound is its existence as a mixture of tautomers: the aromatic pyrimidin-4-ol form and the non-aromatic but often more stable pyrimidin-4(1H)-one form. The equilibrium position is influenced by factors such as solvent polarity and pH. For synthetic planning, it is essential to recognize that the molecule may react via either tautomer.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [2][3]This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. [2]For our substrate, it provides a direct route to 5-amino-substituted pyrimidinols, which are valuable pharmacophores.

The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination. [3]The choice of phosphine ligand is critical for success and depends on the specific amine and aryl halide partners. [4][5]

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

-

Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like cesium carbonate (1.5-2.0 equiv.).

-

Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the appropriate phosphine ligand (e.g., Xantphos, 0.08 equiv.).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Reactivity at the C4-Position: Nucleophilic Substitution

While the C4-hydroxyl group is a poor leaving group, it can be transformed into a more reactive electrophilic center. The most common strategy is conversion to a 4-chloro derivative, which is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring activates the C4 position for attack by nucleophiles. [6]

Chlorination and Subsequent SNAr

The conversion of the C4-ol to a C4-chloro group is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 5-bromo-4-chloro-6-methylpyrimidine is a powerful intermediate. Research on the related 5-bromo-2,4-dichloro-6-methylpyrimidine shows that the C4 position is highly regioselective for displacement by nucleophiles like ammonia. [7]This high reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates.

Caption: Two-step functionalization of the C4-position via chlorination.